

Comprehensive Technical Analysis of Altiratinib: Structure-Activity Relationship, Mechanisms, and Therapeutic Applications

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Compound Focus: Altiratinib

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Introduction and Drug Overview

Altiratinib (DCC-2701) represents a strategically designed **multi-kinase inhibitor** with balanced potency against key receptors involved in tumor growth, angiogenesis, and metastasis. This small molecule therapeutic was engineered to simultaneously address **multiple hallmarks of cancer** through coordinated inhibition of MET, TIE2 (TEK), VEGFR2 (KDR), and TRK kinases, creating a comprehensive approach that targets both tumor cells and their microenvironment [1] [2]. The rational design of **altiratinib** focuses on achieving **balanced inhibitory potency** across these key targets, with IC₅₀ values in the low nanomolar range for all primary kinases [3]. This balanced profile enables **altiratinib** to inhibit three major evasive revascularization and resistance pathways (HGF, ANG, and VEGF) while simultaneously blocking tumor invasion and metastasis mechanisms [1].

The strategic value of **altiratinib**'s design is particularly evident in addressing **therapeutic resistance** mechanisms that often limit the efficacy of single-target agents. By concurrently inhibiting MET, TIE2, and VEGFR2, **altiratinib** targets both primary oncogenic drivers and compensatory pathways that tumors exploit to escape treatment [4]. This comprehensive targeting approach has demonstrated significant activity in preclinical models of various solid tumors, including glioblastoma, melanoma, ovarian, colorectal, gastric, and breast cancers [2]. Additionally, **altiratinib** exhibits substantial **blood-brain barrier penetration**

(brain:plasma ratio of 0.23 in murine models), making it particularly relevant for treating brain cancers and brain metastases [1] [3].

Molecular Mechanism of Action

Type II Kinase Inhibition Mechanism

Altiratinib functions through a **type II inhibition mechanism** that distinguishes it from type I kinase inhibitors. This mechanism involves binding to the **inactive DFG-out conformation** of kinase domains, where the conserved Asp-Phe-Gly (DFG) motif adopts an outward orientation that creates an extended hydrophobic pocket [5]. Type II inhibitors like **altiratinib** typically demonstrate **distinct structure-activity relationships** compared to type I inhibitors, which target the active DFG-in conformation. This unique binding mode allows **altiratinib** to maintain efficacy against certain resistance mutations that develop under selective pressure from type I inhibitors, particularly in NTRK kinases [5]. Molecular modeling studies reveal that specific mutations such as NTRK1(^{V573M}) and NTRK1(^{G667C}) introduce sulfur-containing moieties (methionine or cysteine) in the kinase binding pocket that preferentially enhance sensitivity to type II inhibitors including **altiratinib**, cabozantinib, and foretinib [5].

The **structural basis** for **altiratinib**'s balanced multi-kinase inhibition lies in its optimized interaction with the switch control pocket of MET, TIE2, and VEGFR2 kinases, where it stabilizes inactive conformations across all three targets [1]. This conserved binding mechanism across different kinases is remarkable from a structure-activity relationship perspective, as it demonstrates how careful molecular engineering can create a single therapeutic agent capable of addressing multiple structurally related but distinct oncogenic drivers. The **DFG-out binding mode** also contributes to **altiratinib**'s high selectivity profile, as it shows >10-fold selectivity for MET versus FMS and KIT, and >50-fold selectivity for MET versus ABL1, FYN, HER1 (EGFR), p38 α (MAPK14), PDGFR α , PDGFR β , RET, and SRC [3].

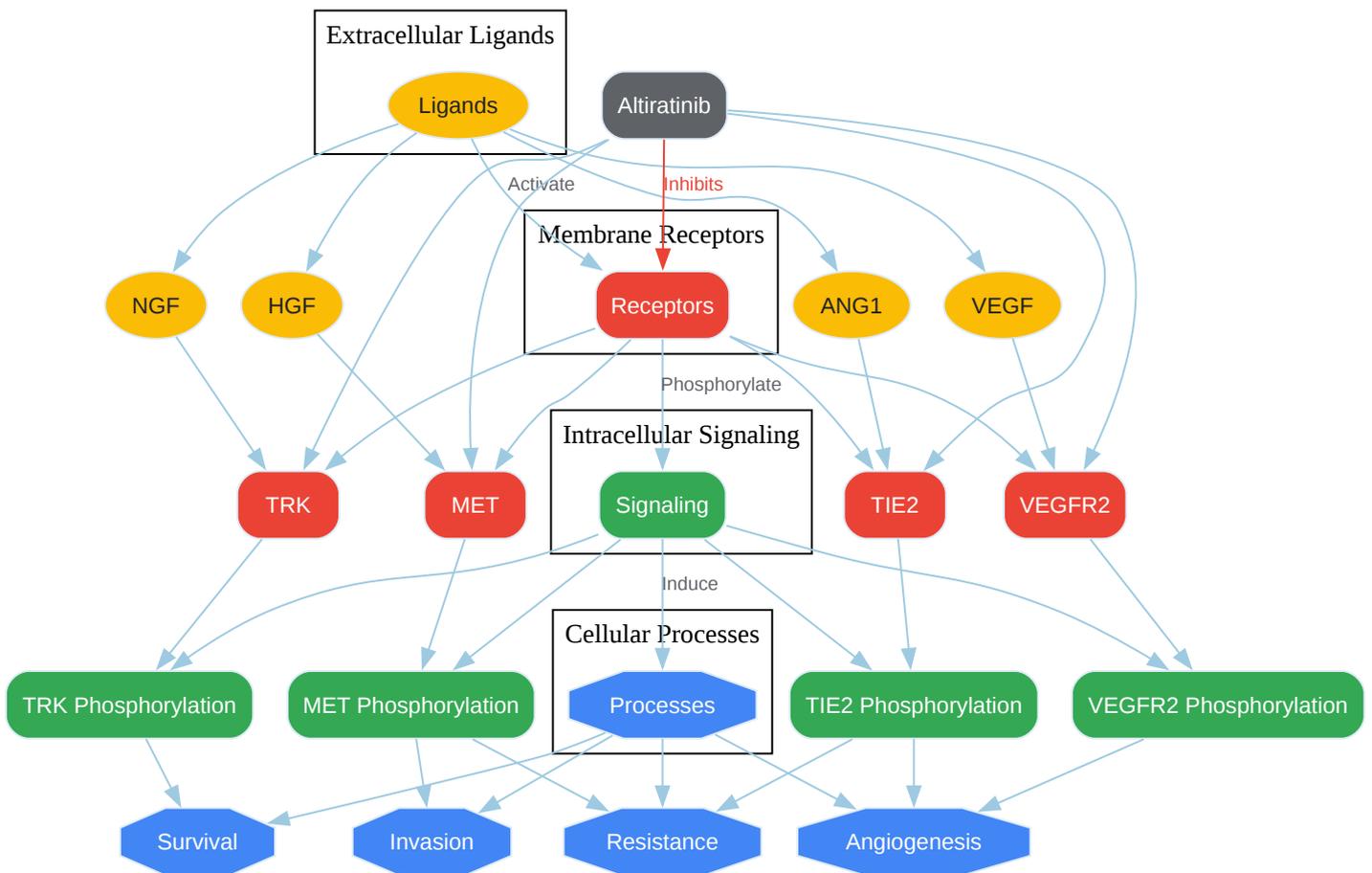
Targeted Signaling Pathways

Table 1: Key Signaling Pathways Inhibited by Altiratinib

| Pathway | Receptor(s) | Ligand(s) | Biological Consequences |
|------------|------------------|---|--|
| HGF/MET | MET | Hepatocyte Growth Factor (HGF) | Tumor cell invasion, proliferation, anti-apoptotic effects |
| ANG/TIE2 | TIE2 (TEK) | Angiopoietin-1 (ANG1) | Tumor angiogenesis, TIE2-expressing monocyte recruitment |
| VEGF/VEGFR | VEGFR2 | Vascular Endothelial Growth Factor (VEGF) | Angiogenesis, endothelial cell proliferation |
| NGF/TRK | TRKA, TRKB, TRKC | Nerve Growth Factor (NGF) | Cell survival, differentiation, resistance mechanisms |

The **HGF/MET pathway** represents a primary target of **altiratinib**, with potent inhibition of both wild-type and mutated forms of MET, including activation loop mutants such as Y1230C and D1228N that drive certain cancers like papillary renal cell carcinoma [3] [2]. MET activation stimulates tumor cell **invasive growth** programs, including proliferation, survival, migration, and epithelial-mesenchymal transition, making it a key driver of metastatic progression [4]. In glioblastoma models, MET expression is significantly upregulated in the setting of resistance to bevacizumab, establishing it as a crucial resistance mechanism to anti-VEGF therapy [4].

Simultaneously, **altiratinib's** inhibition of the **TIE2 pathway** targets tumor angiogenesis through dual mechanisms: directly affecting endothelial cells and disrupting the pro-angiogenic functions of TIE2-expressing monocytes/macrophages (TEMs) [4]. These TEMs are recruited to tumor sites following anti-VEGF therapy and contribute to revascularization and tumor progression through matrix metalloproteinase expression and other pro-invasive factors [4]. The **balanced inhibition** of VEGFR2 alongside MET and TIE2 enables **altiratinib** to more durably suppress tumor angiogenesis than approaches targeting individual pathways, while simultaneously blocking compensatory mechanisms that drive resistance [1] [2].



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*Figure 1: **Altiratinib**'s multi-target inhibition of key oncogenic signaling pathways. The diagram illustrates how **altiratinib** simultaneously blocks **MET**, **TIE2**, **VEGFR2**, and **TRK** receptors, disrupting downstream processes including invasion, angiogenesis, survival, and therapy resistance.*

Structure-Activity Relationship Analysis

Core Structural Features and Molecular Properties

Altiratinib possesses a molecular weight of 510.46 g/mol with the chemical formula $C_{26}H_{21}F_3N_4O_4$ [3]. The compound features a **central core structure** that optimally positions key functional groups for interaction with the switch control pocket of its target kinases. Specific molecular features critical to its activity include:

- **Fluorinated aromatic systems** that enhance membrane permeability and binding affinity through hydrophobic interactions and electron-withdrawing effects
- **Heterocyclic components** that form critical hydrogen bonding interactions with kinase hinge regions
- **Spatially oriented substituents** that stabilize the DFG-out conformation through specific van der Waals contacts
- **Amide linkage groups** that provide both conformational restraint and participation in protein-ligand hydrogen bonding

The **calculated physicochemical properties** of **altiratinib** contribute to its favorable pharmacokinetic profile, including moderate hydrophobicity that balances membrane penetration with solubility requirements. While specific computational descriptors for **altiratinib** are not fully detailed in the available literature, its structural characteristics align with established quantitative structure-activity relationship (QSAR) principles for kinase inhibitors, particularly those favoring type II binding modes [6] [7].

SAR by Bioisosteric Replacement

Recent research has explored **structural analogues** of **altiratinib** through systematic bioisosteric replacement strategies, particularly in the context of developing topical formulations for dermatological applications [8]. These studies reveal how specific modifications impact both efficacy and safety profiles:

- **Bicyclic system variations:** Replacement of the original bicyclic heteroaromatic system with indazole (ALT6a), benzoxazole (ALT7a), and benzothiazole (ALT8c) rings produced analogues with maintained or improved activity [8]
- **Safety profile optimization:** Analogs ALT6a and ALT7a demonstrated **significantly reduced cytotoxicity** while maintaining potent melanogenesis inhibition, with ALT7a exhibiting the widest safety margin [8]
- **Skin permeability enhancement:** Structural modifications in ALT6a and ALT7a improved **transdermal delivery** compared to the parent **altiratinib** molecule, as demonstrated in skin parallel artificial membrane permeability assays (PAMPA) [8]

These SAR findings demonstrate the potential for optimizing **altiratinib**'s scaffold for specific therapeutic applications while maintaining its multi-kinase targeting capability. The successful identification of analogues with improved safety profiles highlights the value of systematic structure-activity relationship studies in refining drug candidates for clinical development.

Quantitative SAR and Molecular Descriptors

While comprehensive QSAR equations specific to **altiratinib** are not fully detailed in the available literature, its development undoubtedly incorporated **quantitative approaches** to optimize potency across multiple kinase targets simultaneously. Based on established QSAR methodologies for kinase inhibitors [6] [7], key molecular descriptors likely considered in **altiratinib**'s optimization include:

- **Hydrophobicity parameters** (Log P): Critical for balancing cell membrane penetration with solubility requirements, with optimal values typically in the 2-4 range for CNS-penetrant agents
- **Electronic parameters** (Hammett constants): Influence hydrogen bonding capacity and charge distribution affecting kinase binding affinity
- **Steric parameters** (molar refractivity, Taft constants): Impact complementarity with the kinase active site and DFG-out pocket
- **3D molecular fields**: Define spatial arrangement of hydrophobic, hydrophilic, and steric features that determine multi-kinase selectivity patterns

The successful application of these QSAR principles is evident in **altiratinib**'s balanced nanomolar potency against its primary targets and its favorable blood-brain barrier penetration characteristics [1] [3].

Resistance Mutation Profiling

Activity Against NTRK Resistance Mutations

A critical aspect of **altiratinib**'s SAR profile is its maintained efficacy against specific **resistance mutations** that develop under selective pressure from first-generation TRK inhibitors. Research demonstrates that **altiratinib** retains potency against several NTRK1 mutations that confer resistance to larotrectinib (a type I inhibitor), including V573M, F589L, and G667C substitutions [5]. Particularly noteworthy is the **hypersensitivity** of NTRK1(^{V573M}) and NTRK1(^{G667C}) mutants to type II inhibitors, with

molecular modeling suggesting that introduction of sulfur-containing moieties in the binding pocket specifically enhances sensitivity to this inhibitor class [5].

Table 2: **Altiratinib** Activity Against NTRK Resistance Mutations

| NTRK Mutation | Effect on Larotrectinib (Type I) | Response to Altiratinib (Type II) | Structural Basis |
|---------------|----------------------------------|---|--|
| V573M | Confers resistance | Retained sensitivity / Hypersensitivity | Sulfur moiety enhances type II binding |
| F589L | Confers resistance | Retained sensitivity | Altered hydrophobic packing favors type II binding |
| G667C | Confers resistance | Retained sensitivity / Hypersensitivity | Cysteine substitution creates favorable interactions |
| G595R | Not specified in results | Likely resistant (common gatekeeper mutation) | Steric hindrance in ATP-binding pocket |

The **differential activity** against specific resistance mutations highlights the importance of inhibitor binding mode in addressing clinical resistance mechanisms. While type I inhibitors typically target the active DFG-in conformation of kinases, their efficacy can be compromised by mutations that affect ATP-binding pocket geometry or gatekeeper residues. In contrast, type II inhibitors like **altiratinib** that stabilize the inactive DFG-out conformation may maintain binding affinity against certain mutations because their interactions extend beyond the ATP-binding site to include the hydrophobic DFG-out pocket [5].

MET Mutant Sensitivity

Altiratinib demonstrates potent activity against various **MET activation loop mutants**, including Y1230C and D1228N, with IC₅₀ values remaining in the low nanomolar range (0.37 nM and 1.3 nM, respectively) [3]. These mutations are clinically relevant in specific cancer types such as papillary renal cell carcinoma and represent important resistance mechanisms to other targeted therapies. The maintained potency against these mutants underscores the strategic advantage of **altiratinib**'s binding mode, which engages conserved elements in the kinase domain that are less susceptible to mutation-induced resistance.

Experimental Data and Technical Specifications

Quantitative Kinase Inhibition Profiling

Table 3: Comprehensive Kinase Inhibition Profile of **Altiratinib**

| Kinase Target | IC ₅₀ Value (nM) | Cellular Context | Experimental Method |
|---------------------------------|-----------------------------|-------------------------|--------------------------|
| TRKA | 0.85 | Cell-free assay | Kinase activity assay |
| TRKC | 0.85 | Cell-free assay | Kinase activity assay |
| MET (wild-type) | 4.6 | Cell-free assay | Kinase activity assay |
| MET Y1230C | 0.37 | Cell-free assay | Kinase activity assay |
| MET D1228N | 1.3 | Cell-free assay | Kinase activity assay |
| TIE2 | Not specified | HUVECs & EA.hy926 cells | Cellular phosphorylation |
| VEGFR2 | 4.7 | HUVECs | Cellular phosphorylation |
| Cellular MET (HGF-stimulated) | 2.3 | HUVECs | Cellular phosphorylation |
| Cellular TIE2 (ANG1-stimulated) | 1.0-2.6 | HUVECs & EA.hy926 | Cellular phosphorylation |
| Cellular TRKA (NGF-stimulated) | 1.2 | SK-N-SH cells | Cellular phosphorylation |
| Cellular TRKA (constitutive) | 1.4 | KM-12 cells | Cellular phosphorylation |

Altiratinib exhibits **remarkable potency** across its primary kinase targets, with IC₅₀ values consistently in the low nanomolar range for both enzyme and cellular phosphorylation assays [3]. This balanced potency profile is a key design feature that enables coordinated inhibition of multiple pathways simultaneously, potentially preventing the compensatory signaling that often limits single-target agents. The compound also demonstrates **significant selectivity**, with >10-fold selectivity for MET versus FMS and KIT, and >50-fold selectivity for MET versus ABL1, FYN, HER1 (EGFR), p38 α (MAPK14), PDGFR α , PDGFR β , RET, and SRC [3].

Cellular Efficacy and Phenotypic Responses

In cellular proliferation assays, **altiratinib** demonstrates **potent growth inhibition** in cancer cell lines dependent on its primary kinase targets. It effectively inhibits proliferation in MET-amplified EBC-1 and MKN-45 cells, as well as TPM3-TRKA fusion-positive KM-12 cells, with IC₅₀ values in the low nanomolar range [3]. In contrast, it only weakly inhibits proliferation of various other cancer cell lines including M-NFS-60 (IC₅₀, 770 nM), A375, BT-474, HCT-116, PC-3, SK-MEL-28, U87, and A549 cells (IC₅₀s > 1,000 nM) [3]. This differential activity highlights the **context-dependent efficacy** of **altiratinib** and supports its targeted application in cancers driven by its specific kinase targets.

In glioblastoma stem cell (GSC) lines, **altiratinib** markedly inhibits cell viability across multiple genetically diverse models, demonstrating its potential in this treatment-resistant cancer type [4]. Complete suppression of HGF-stimulated MET phosphorylation was observed in GSC17 and GSC267 cells following **altiratinib** treatment, confirming effective target engagement in these therapeutically challenging cellular models [4].

Experimental Protocols and Methodologies

In Vitro Cellular Assays

Phosphorylation Inhibition Assay

- **Cell Preparation:** Plate HUVECs, SK-N-SH, or other relevant cells in 6-well plates at density of 5 × 10⁵ cells per well [4]
- **Serum Starvation:** Incubate for 6 hours in serum-free medium to reduce basal phosphorylation levels

- **Pre-treatment:** Add **altiratinib** at appropriate concentrations (typically 0.1-1000 nM) for 6 hours
- **Stimulation:** Apply specific ligands (40 ng/mL HGF for MET, NGF for TRK, ANG1 for TIE2, VEGF for VEGFR2) for 10 minutes [4]
- **Cell Lysis:** Harvest cells in ice-cold lysis buffer (50 mM Tris-Cl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease/phosphatase inhibitors)
- **Analysis:** Subject lysates to SDS-PAGE and Western blotting with phospho-specific antibodies [4]

Cell Viability/Proliferation Assay

- **Cell Plating:** Seed cells in 96-well black-walled plates at optimized densities (EBC-1, M-NFS-60, SK-MEL-28: 2,500 cells/well; MKN-45: 5,000 cells/well) [3]
- **Drug Exposure:** Add **altiratinib** in concentration series (0.001 μ M, 0.01 μ M, 0.1 μ M, 1 μ M, 5 μ M) in complete medium
- **Incubation:** Maintain cells for 72 hours at 37°C in 5% CO₂ atmosphere [3]
- **Viability Quantification:** Add resazurin solution, measure fluorescence (excitation 540 nm/emission 600 nm) or use CellTiter-Glo Assay per manufacturer's instructions [3] [4]
- **Data Analysis:** Calculate IC₅₀ values using nonlinear regression of concentration-response data

In Vivo Efficacy Studies

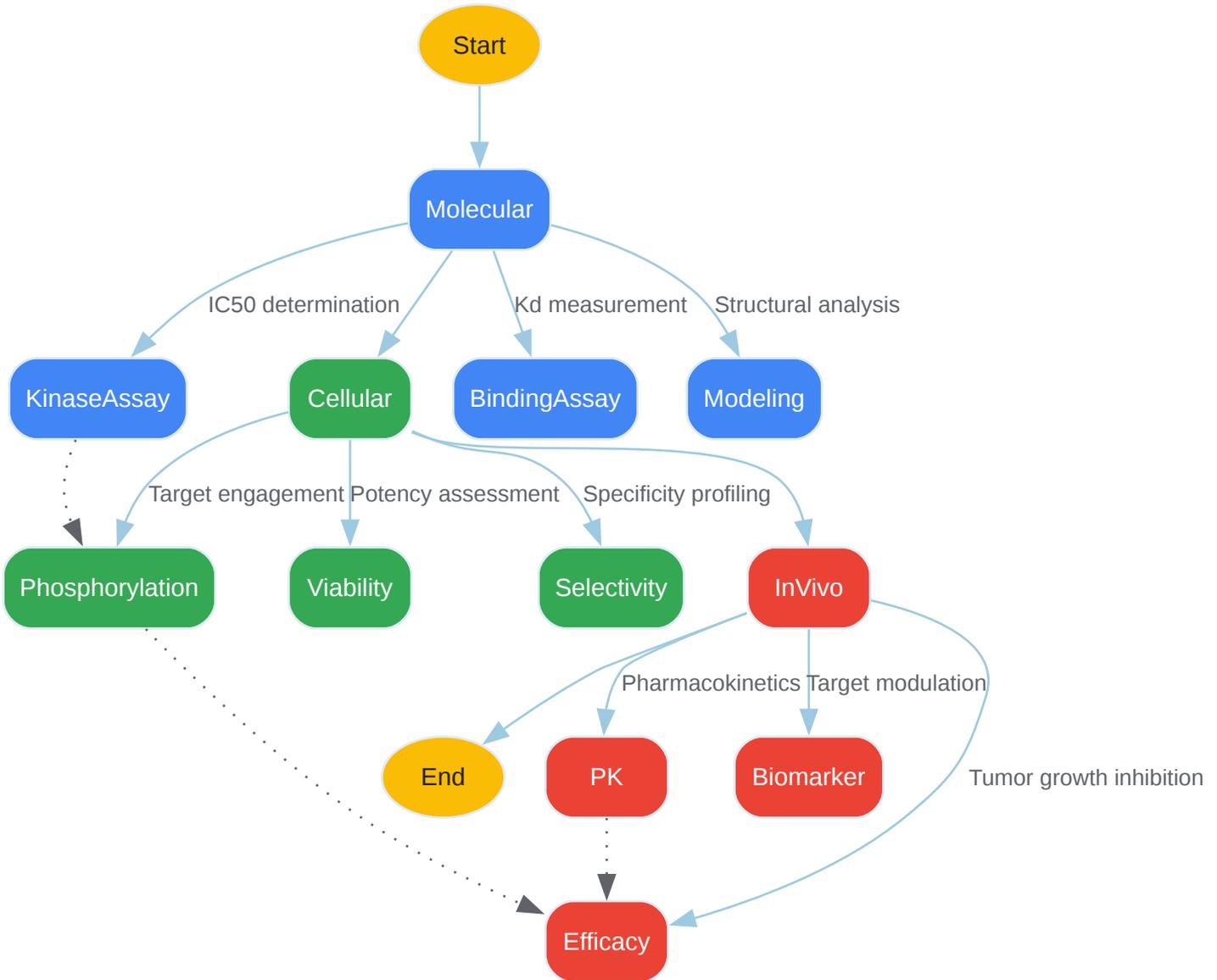
Glioblastoma Xenograft Model Protocol

- **Animal Model:** 4-6 week old female nude mice [4]
- **Cell Implantation:** Intracranially implant 5×10^4 to 5×10^5 glioblastoma stem cells in appropriate medium [4]
- **Dosing Initiation:** Begin treatment 4 days post-implantation to allow tumor establishment
- **Compound Administration:**
 - Bevacizumab: 10 mg/kg, intraperitoneal injection, twice weekly [4]
 - **Altiratinib:** 10 mg/kg, oral gavage, twice daily [4]
 - Control: Phosphate-buffered saline (i.p.) and/or 0.4% HPMC vehicle (oral gavage) [4]
- **Tumor Monitoring:** Track tumor volume by imaging or terminal measurement
- **Endpoint Analysis:** Evaluate tumor volume, stem cell and mesenchymal marker expression, microvessel density, and TIE2-expressing monocyte infiltration [4]

Pharmacokinetic and Blood-Brain Barrier Penetration Assessment

- **Dosing:** Administer **altiratinib** via oral gavage at specified doses (e.g., 10-30 mg/kg) [3]
- **Sample Collection:** Collect blood and brain tissue at multiple time points post-administration
- **Sample Processing:**
 - Plasma: Separate via centrifugation of blood samples

- Brain Homogenate: Prepare brain tissue in appropriate buffer
- **Bioanalysis:** Quantify **altiratinib** concentrations using LC-MS/MS
- **Calculation:** Determine brain:plasma ratio based on area-under-curve values



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Figure 2: Comprehensive experimental workflow for **altiratinib** characterization. The diagram outlines the multi-stage approach from molecular assays through cellular studies to in vivo models, demonstrating the systematic evaluation of **altiratinib**'s activity, selectivity, and therapeutic potential.

Clinical Development Status

Altiratinib has entered clinical evaluation with a Phase 1 trial (NCT02228811) designed to assess safety, tolerability, and initial efficacy in cancer patients with solid tumors [3] [2]. Although this trial was terminated (status: Terminated), the preclinical data generated continues to inform understanding of multi-kinase targeting strategies and structure-activity relationships for balanced kinase inhibition. The clinical development plan included co-development of companion diagnostic assays to identify patients most likely to benefit from **altiratinib** therapy based on the molecular characteristics of their tumors [2].

The most promising clinical applications suggested by preclinical data include:

- **Glioblastoma**, particularly in combination with bevacizumab to overcome anti-VEGF resistance [4]
- **TRK fusion-positive cancers** that develop resistance to first-generation TRK inhibitors [5]
- **MET-driven cancers** including those with activation loop mutations [3] [2]
- **Advanced solid tumors** with evidence of angiogenesis and metastatic progression [2]

While clinical development of **altiratinib** appears to have slowed based on available information, its sophisticated multi-target design and compelling preclinical efficacy continue to make it an important compound from a structure-activity relationship perspective, offering valuable insights for future kinase inhibitor development.

Conclusion and Future Directions

Altiratinib represents a strategically advanced **multi-kinase inhibitor** designed through thoughtful application of structure-activity relationship principles to achieve balanced potency against MET, TIE2, VEGFR2, and TRK kinases. Its **type II binding mode** provides a distinct mechanism compared to type I inhibitors, enabling efficacy against certain resistance mutations that limit first-generation agents. The compound's **favorable pharmacokinetic properties**, including blood-brain barrier penetration, further enhance its therapeutic potential for challenging malignancies including glioblastoma and brain metastases.

The future direction of **altiratinib** and related compounds lies in several key areas:

- **Combinatorial regimens** that leverage its multi-target profile to prevent resistance development
- **Biomarker-driven patient selection** to identify populations most likely to benefit from its unique targeting strategy
- **Structural optimization** to further refine the balance between potency, selectivity, and safety based on emerging SAR insights

- **Application in resistance settings** where its type II binding mode provides advantage against specific kinase mutations

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